2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol, is known for its unique structural properties and reactivity . It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid involves several steps. One common method includes the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to introduce the 2-methyl group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid is widely used in scientific research due to its versatile nature. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of the propanoic acid moiety, which affects its reactivity and biological activity.
1-Methylpyrazole-4-boronic acid pinacol ester: This derivative contains a boronic acid ester group, making it useful in cross-coupling reactions for the synthesis of complex molecules.
5-Hydroxy-1-methyl-1H-pyrazole: Similar to 1-methyl-1H-pyrazol-5-ol, this compound has a hydroxyl group that influences its chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-(2-methylpyrazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-9-10(6)3/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOKBKBEIYXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NN1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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